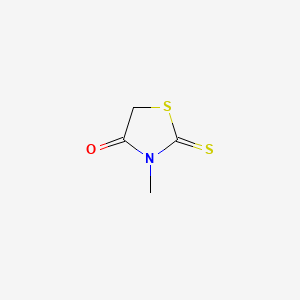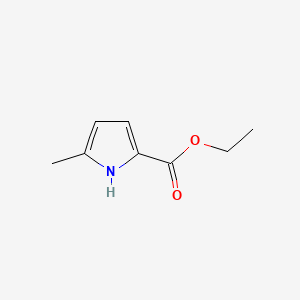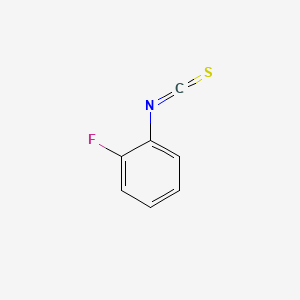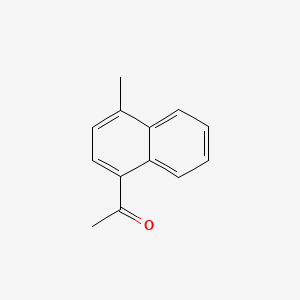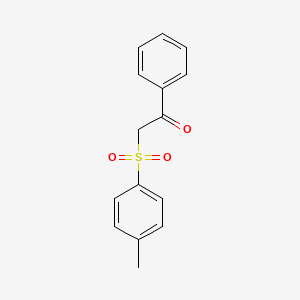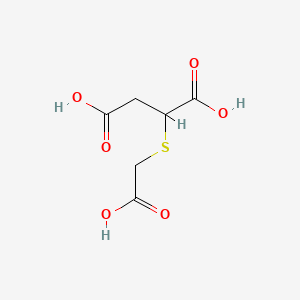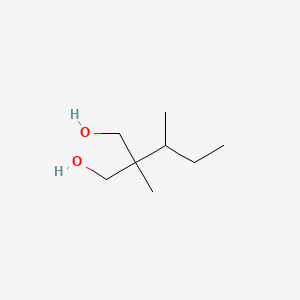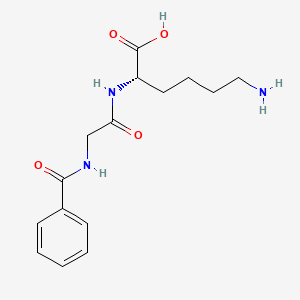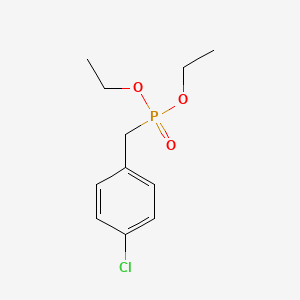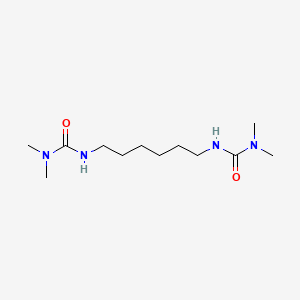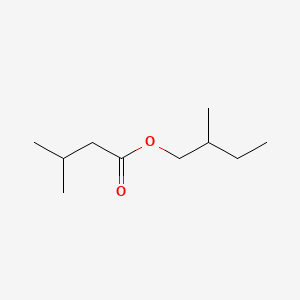
2-甲基丁基异戊酸酯
描述
2-Methylbutyl isovalerate, also known as 2-Methylbutyl 3-methylbutanoate, is a chemical compound with the molecular formula (CH3)2CHCH2CO2CH2CH(CH3)C2H5 . It has a molecular weight of 172.26 . This compound is used in the food and fragrance industry due to its herbaceous, fruity, somewhat earthy fragrance with a sweet, herbaceous, fruity flavor . It is also found in natural sources such as peppermint, Scotch spearmint, sherry, and whiskey .
Synthesis Analysis
2-Methylbutyl isovalerate may be prepared by direct esterification of 2-methylbutanol with isovaleric acid .Molecular Structure Analysis
The linear formula of 2-Methylbutyl isovalerate is (CH3)2CHCH2CO2CH2CH(CH3)C2H5 .Physical and Chemical Properties Analysis
2-Methylbutyl isovalerate has a refractive index of 1.414 (lit.), a boiling point of 191-195 °C (lit.), and a density of 0.858 g/mL at 25 °C (lit.) .科学研究应用
2-甲基丁基异戊酸酯:全面分析:2-甲基丁基异戊酸酯,也称为3-甲基丁酸2-甲基丁酯,是一种在科学研究和工业中具有多种应用的化合物。以下各部分重点介绍该化合物的独特应用:
香水和香料
2-甲基丁基异戊酸酯被用作生产各种香料产品的原料,例如香水、淡香精、淡香水和古龙水。 其果香香气使其成为香水配方中宝贵的成分 .
调味剂
在食品工业中,这种化合物因其果香味而用作调味剂。 它被用来在食品和饮料中赋予特定的风味 .
化妆品行业
作为化妆品成分,2-甲基丁基异戊酸酯在为化妆品提供香味方面找到了应用。 它相对罕见,但在某些化妆品配方中可以找到 .
分析化学
在分析化学中,2-甲基丁基异戊酸酯可以在特定的HPLC色谱柱上分离,用于各种研究目的,包括质量控制和新应用的研究 .
食品和香料成分
作用机制
Target of Action
2-Methylbutyl isovalerate, also known as 2-Methylbutyl 3-methylbutanoate , is primarily used in the food and fragrance industries . It is known for its fruity odor and flavor , suggesting that its primary targets are olfactory and gustatory receptors.
Pharmacokinetics
Its density is reported to be 0.858 g/mL at 25 °C .
Action Environment
The action of 2-Methylbutyl isovalerate can be influenced by various environmental factors. For instance, the compound’s volatility and stability can affect its ability to reach olfactory and gustatory receptors. Furthermore, factors such as temperature and pH could potentially influence the compound’s interaction with its target receptors. It is also important to note that safety precautions should be taken to avoid dust formation and inhalation of the compound .
安全和危害
2-Methylbutyl isovalerate is classified as a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
生化分析
Biochemical Properties
It is known that this compound has a fruity, herbaceous odor, suggesting that it may interact with olfactory receptors
Cellular Effects
Given its use in the food and fragrance industries, it is likely that this compound influences cell function in some way, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
2-methylbutyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGPPWVXOWCHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041440 | |
| Record name | 2-Methylbutyl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 2-Methylbutyl 3-methylbutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/27/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
191.00 to 195.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methylbutyl 3-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.852-0.857 | |
| Record name | 2-Methylbutyl 3-methylbutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/27/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2445-77-4 | |
| Record name | 2-Methylbutyl isovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutyl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, 2-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbutyl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBUTYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G5TZ5034W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylbutyl 3-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methylbutyl isovalerate in the essential oil of Daucus gracilis?
A1: 2-methylbutyl isovalerate is a significant component of the essential oil extracted from Daucus gracilis Steinh., commonly known as wild carrot. In a study analyzing the chemical composition of essential oils from 20 Algerian Daucus gracilis plants, 2-methylbutyl isovalerate was consistently identified as a major constituent, ranging from 3.3% to 9.6% of the total oil composition. [] This highlights its potential role in contributing to the overall aroma profile and potential biological activities of the essential oil.
Q2: How does the concentration of 2-methylbutyl isovalerate vary within the Daucus gracilis plant?
A2: Research indicates that the concentration of 2-methylbutyl isovalerate can differ between various parts of the Daucus gracilis plant. A comparative analysis of the essential oils extracted from leaves and flowers revealed a higher concentration of 2-methylbutyl isovalerate in the leaves (13.6%) compared to the flowers. [] This suggests that the biosynthesis and accumulation of this compound might be influenced by factors such as plant organ, developmental stage, and environmental conditions.
Q3: Are there any observed relationships between the chemical composition of Daucus gracilis essential oil and environmental factors?
A3: Yes, studies suggest a correlation between the chemical composition of Daucus gracilis essential oil, including the concentration of 2-methylbutyl isovalerate, and environmental factors. Specifically, a direct correlation was observed between altitude, soil type, and the chemical profile of the essential oils. [] This indicates that environmental conditions likely influence the plant's metabolic processes and consequently, the production of specific volatile compounds like 2-methylbutyl isovalerate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




